molecular formula C21H18N2O4S2 B4011713 (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B4011713
M. Wt: 426.5 g/mol
InChI Key: KNRIHXLPQPTOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines a thiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core

Preparation Methods

The synthesis of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the thiophene and pyrrolidine-2,3-dione moieties. Reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve continuous flow reactors and optimization of reaction parameters to scale up the synthesis efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione include other thiazole and thiophene derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, dichloroanilines are similar in that they contain an aromatic ring with substituents, but they differ significantly in their specific functional groups and applications .

This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(13-7-4-5-8-14(13)27-3)16(19(25)20(23)26)18(24)15-9-6-10-28-15/h4-10,17,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRIHXLPQPTOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 3
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 4
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.